3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride

Description

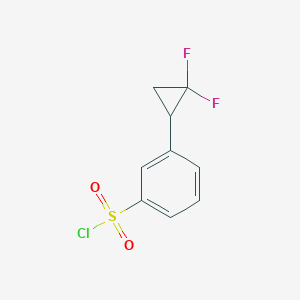

3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a difluorinated cyclopropyl substituent at the meta position of the benzene ring. This compound is of interest in organic synthesis, particularly in the development of fluorinated pharmaceuticals, agrochemicals, and advanced materials. The difluorocyclopropyl group imparts unique steric and electronic properties, such as enhanced metabolic stability and rigidity, which are advantageous in drug design .

Properties

IUPAC Name |

3-(2,2-difluorocyclopropyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2S/c10-15(13,14)7-3-1-2-6(4-7)8-5-9(8,11)12/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVHVEGEEPBASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride typically involves the reaction of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to the corresponding sulfonic acid using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The difluorocyclopropyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Key Observations :

- The methylpyrazole-substituted analogs exhibit well-defined melting points (e.g., 76.5–78.5°C for the meta isomer), suggesting higher crystallinity compared to 3-(2,2-difluorocyclopropyl)benzenesulfonyl chloride, for which such data are absent.

- The difluorocyclopropyl group introduces strong electron-withdrawing effects and steric hindrance, likely reducing solubility in polar solvents compared to the methylpyrazole derivatives.

Reactivity Differences :

- In contrast, methylpyrazole analogs may exhibit moderated reactivity due to the electron-donating effects of the pyrazole nitrogen, favoring controlled coupling in medicinal chemistry applications .

Biological Activity

3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C9H8ClF2O2S

Molecular Weight: 232.68 g/mol

CAS Number: 865352-01-8

This compound features a benzenesulfonyl chloride moiety substituted with a difluorocyclopropyl group, which is significant for its biological interactions.

The biological activity of sulfonyl chlorides, including this compound, is often attributed to their ability to act as electrophiles. They can react with nucleophiles in biological systems, leading to the formation of sulfonamide derivatives. These derivatives can modulate various biochemical pathways, including enzyme inhibition and receptor interactions.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This makes them potential candidates for developing new antibiotics.

Enzyme Inhibition

Sulfonyl chlorides have been studied for their ability to inhibit various enzymes. For instance, some derivatives have shown activity against serine proteases and carbonic anhydrases. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Case Studies and Research Findings

-

Study on Antiviral Activity:

A recent study highlighted the antiviral potential of benzenesulfonamide derivatives against HIV-1 by targeting the Rev protein, which is essential for viral RNA export from the nucleus . While this compound was not directly tested, its structural similarities suggest it may possess similar properties. -

Inhibition of Cancer Cell Proliferation:

Compounds within the same class have been investigated for their ability to inhibit cancer cell growth by interfering with tyrosine kinase signaling pathways. AXL receptor tyrosine kinases have been identified as potential targets . The implications for this compound's activity in oncology are promising but require specific studies.

Toxicology and Safety Profile

The safety profile of sulfonyl chlorides indicates that they are corrosive and can cause severe irritation to skin and eyes upon contact . Long-term exposure may lead to respiratory issues and potential liver damage. Therefore, handling these compounds requires appropriate safety measures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sulfonation of the benzene ring followed by chlorination and cyclopropane functionalization. Controlled copolymerization strategies, as seen in analogous systems (e.g., using ammonium persulfate (APS) as an initiator and optimizing monomer ratios), can enhance yield and purity . Key parameters include:

- Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.

- Initiator selection : APS is effective for radical-initiated reactions, but alternatives like AIBN may reduce oxidative side reactions.

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the sulfonyl chloride.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR spectroscopy : NMR is critical for confirming the difluorocyclopropyl group’s configuration, while NMR resolves aromatic protons and cyclopropane ring protons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or electron ionization (EI-MS) validates molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

- Infrared (IR) spectroscopy : Peaks near 1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) confirm the sulfonyl chloride group .

Advanced Research Questions

Q. How does the difluorocyclopropyl substituent influence the electronic properties and reactivity of the sulfonyl chloride group?

- Methodology :

- Electronic effects : The electron-withdrawing nature of the difluorocyclopropyl group increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity in nucleophilic substitutions (e.g., with amines or alcohols). Comparative studies with non-fluorinated analogs (e.g., cyclopropyl or methyl groups) using Hammett constants or DFT calculations can quantify this effect .

- Ring strain : The cyclopropane ring’s strain may alter transition-state geometries in reactions. Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) can elucidate steric vs. electronic contributions .

Q. How can researchers address contradictions in byproduct analysis during sulfonation reactions involving this compound?

- Methodology :

- Multi-technique characterization : Combine LC-MS, NMR, and X-ray crystallography to resolve ambiguous byproduct structures.

- Computational modeling : Tools like Gaussian or ORCA can predict reaction pathways and intermediate stability, helping identify unexpected products .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Q. What strategies are effective in studying the surface-mediated degradation of this compound in indoor environments?

- Methodology :

- Microspectroscopic imaging : Techniques like ToF-SIMS or AFM-IR map adsorption and degradation on surfaces (e.g., glass, polymers). Pre- and post-exposure comparisons under controlled humidity and UV light reveal degradation pathways .

- Oxidant reactivity assays : Expose the compound to ozone or NO in environmental chambers and analyze products via GC-MS or HPLC to simulate indoor conditions .

Key Considerations for Data Reliability

- Database cross-referencing : Always validate spectral data against authoritative sources like NIST or PubChem to mitigate instrumentation errors .

- Synthetic reproducibility : Document initiator purity, solvent drying methods, and inert atmosphere conditions to ensure consistency across experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.